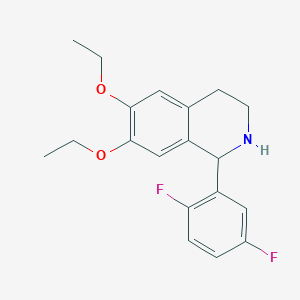
1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a difluorophenyl group and two ethoxy groups attached to the tetrahydroisoquinoline core
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoroaniline and 6,7-diethoxy-1-tetralone.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,5-difluoroaniline with 6,7-diethoxy-1-tetralone under acidic conditions to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent such as sodium borohydride to yield the desired tetrahydroisoquinoline compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced tetrahydroisoquinoline derivatives.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups to form substituted derivatives.
Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions to form hydroxyl derivatives.
Scientific Research Applications
1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in biological research to investigate its effects on cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the central nervous system, modulating neurotransmitter release and signaling pathways.
Inhibit Enzymes: The compound may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and promoting cell death.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one: This compound shares the difluorophenyl group but differs in its core structure and functional groups.
1-(2,5-Difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanone: Similar in having a difluorophenyl group, but with different substituents and applications.
N-(2,5-Difluorophenyl)-2-pyrazinecarboxamide: Another compound with a difluorophenyl group, used in different research contexts.
Properties
Molecular Formula |
C19H21F2NO2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C19H21F2NO2/c1-3-23-17-9-12-7-8-22-19(14(12)11-18(17)24-4-2)15-10-13(20)5-6-16(15)21/h5-6,9-11,19,22H,3-4,7-8H2,1-2H3 |
InChI Key |
CNLIOFZZPZYEKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC(=C3)F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















